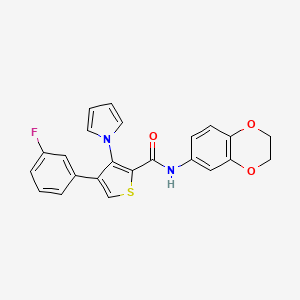
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The investigation into compounds with complex structures, such as those featuring benzodioxin, fluorophenyl, pyrrol, and thiophene moieties, stems from their potential applications in various fields, including medicinal chemistry and materials science. These compounds often exhibit unique physical, chemical, and biological properties due to their intricate molecular architecture.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler precursors. For example, derivatives of thiophene and pyrrole have been synthesized through various methods, including condensation reactions, catalytic cycles, and solvent-free microwave-assisted reactions. The specific synthesis route can significantly influence the yield, purity, and configuration of the final product (Sharma et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography, NMR spectroscopy, and computational modeling. For instance, the crystal structure analysis reveals the spatial arrangement of molecules, hydrogen bonding patterns, and π-π interactions, which are crucial for understanding the compound's reactivity and interaction with biological targets (Sagar et al., 2018).
Chemical Reactions and Properties
Compounds containing thiophene, benzodioxin, and pyrrole units participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition. These reactions allow for the functionalization and further derivatization of the core structure, impacting their chemical properties and potential applications. The chemical reactivity is influenced by the electronic and steric effects of the substituents on the rings (Amr et al., 2010).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure. These properties are essential for designing compounds with desirable pharmacokinetic and pharmacodynamic profiles. For instance, solvent interactions can significantly affect the solubility and, therefore, the bioavailability of the compounds (Jayarajan et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards oxidizing or reducing agents, and stability under various conditions, are critical for the compound's application. These properties are influenced by the functional groups present and the overall molecular architecture. The study of these properties helps in understanding the behavior of the compounds in biological systems and their potential as therapeutic agents or functional materials (Thirunarayanan & Sekar, 2013).
Wissenschaftliche Forschungsanwendungen
Discovery and Clinical Trials
Compounds similar to the one specified have been investigated for their potential as selective inhibitors in kinase superfamily, showing promising in vivo efficacy and advancement into clinical trials due to favorable pharmacokinetic and safety profiles (Gretchen M. Schroeder et al., 2009).
Synthetic Routes and Rearrangements
Research on thiophenecarboxamides demonstrates synthetic methodologies that enable the creation of novel structures through rearrangements, potentially offering a foundation for developing new therapeutic agents with specific biological activities (J. Clayden et al., 2004).
Heterocyclic Synthesis
Thiophene derivatives have been synthesized for use in heterocyclic chemistry, leading to the creation of compounds with varied biological activities. Such research underlines the importance of thiophene-based compounds in the development of new pharmaceuticals and agrochemicals (R. Mohareb et al., 2004).
Fluorescent Probes for Detection
Studies on reaction-based fluorescent probes for discrimination of thiophenols highlight the application of complex molecules in analytical chemistry, particularly in the detection of environmentally and biologically relevant species with high sensitivity and selectivity (Z. Wang et al., 2012).
Neuropharmacology
Investigations into orexin receptor mechanisms using compounds with structural similarities have provided insights into the neuropharmacological basis of certain disorders, suggesting potential therapeutic avenues for conditions like compulsive eating and possibly other eating disorders (L. Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3S/c24-16-5-3-4-15(12-16)18-14-30-22(21(18)26-8-1-2-9-26)23(27)25-17-6-7-19-20(13-17)29-11-10-28-19/h1-9,12-14H,10-11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXGDVZAVGHJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C(=CS3)C4=CC(=CC=C4)F)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

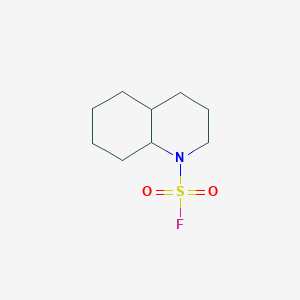

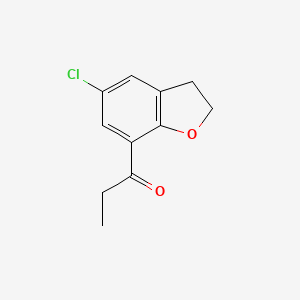
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2484254.png)



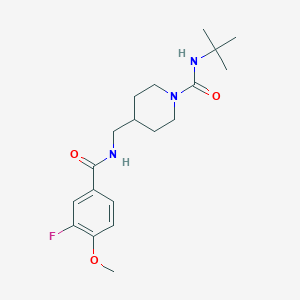
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2484264.png)
![7-Chloro-2-formylbenzo[b]furan](/img/structure/B2484265.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2484266.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2484267.png)
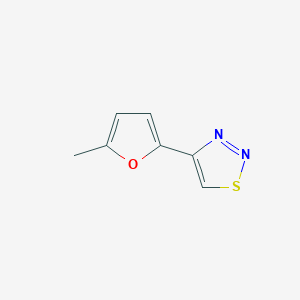
![N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide](/img/structure/B2484269.png)